3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indole
Description
The compound 3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indole features a 1-methylindole core substituted at the 3-position with a pyrrolidine ring. The pyrrolidine is further modified by a (5-fluoropyridin-2-yl)oxymethyl group via a carbonyl linkage. The fluoropyridine moiety may enhance binding affinity through halogen interactions, while the pyrrolidine linker introduces conformational flexibility .
Properties
IUPAC Name |
[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-(1-methylindol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-23-12-17(16-4-2-3-5-18(16)23)20(25)24-9-8-14(11-24)13-26-19-7-6-15(21)10-22-19/h2-7,10,12,14H,8-9,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSOXNQEOUHCSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCC(C3)COC4=NC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indole can be approached through a multi-step reaction sequence. The process generally involves the preparation of intermediate compounds, which are then combined to form the final product. Each step requires careful control of reaction conditions to achieve the desired purity and yield.
Step 1 Synthesis of the Pyrrolidine Intermediate: : The preparation begins with the formation of the pyrrolidine moiety. This can be achieved by reacting a pyrrolidine precursor with an appropriate fluorinated pyridine derivative.
Step 2 Formation of the Indole Core: : The indole ring is synthesized separately, often through Fischer indole synthesis, involving the cyclization of phenylhydrazine with an aldehyde or ketone.
Step 3 Coupling Reactions: : The pyrrolidine and indole intermediates are then coupled together through a series of nucleophilic substitution reactions, facilitated by coupling reagents such as EDC or DCC.
Step 4 Final Product Formation: : The final step involves the formation of the carbonyl link between the pyrrolidine and indole units, creating the complete compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve large-scale reactors, advanced purification techniques like chromatography, and rigorous quality control processes to ensure consistent production of high-purity material. Optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, is crucial for industrial efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the indole or pyrrolidine moieties, typically using oxidizing agents like PCC or KMnO₄.
Reduction: : Reduction can occur at the pyridine ring, often using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: : The presence of the fluorine atom in the pyridine ring makes it a potential site for nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: : PCC, KMnO₄, Na₂Cr₂O₇.
Reducing Agents: : LiAlH₄, NaBH₄, Pd/C under hydrogen atmosphere.
Nucleophiles: : Sodium methoxide, potassium cyanide.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield various indole-quinones, while reduction could produce reduced pyridine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that this compound may exhibit various biological activities:
- Anticancer Properties : Preliminary studies suggest that derivatives of indole compounds can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the fluoropyridine moiety may enhance these effects through specific receptor interactions.
- Antimicrobial Activity : Compounds containing pyridine rings have been documented to possess antimicrobial properties. The 5-fluoropyridine component may contribute to enhanced activity against certain pathogens.
Oncology
The indole structure is known for its role in various anticancer agents. The compound's ability to modulate pathways involved in cell proliferation and survival makes it a candidate for further investigation in cancer therapy.
Neurology
Indole derivatives have been explored for their neuroprotective effects. The compound may interact with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases.
Infectious Diseases
Given its antimicrobial properties, this compound could be effective against resistant strains of bacteria or fungi, warranting further studies on its efficacy and mechanism of action.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indole depends on its interaction with molecular targets in biological systems.
Molecular Targets: : Potential targets include enzymes such as kinases or proteases, which play critical roles in cellular signaling and metabolism.
Pathways Involved: : The compound might inhibit specific pathways by binding to active sites or allosteric sites on target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Connectivity
The target compound’s structural complexity distinguishes it from simpler indole derivatives. Key analogs and their differences include:
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole ()
- Core : 1H-indole with a pyridine substituent at the 1-position.
- Substituents : 3-chloro-5-(trifluoromethyl)pyridine (direct bond to indole).
- Key Differences: Lacks the pyrrolidine-carbonyl bridge and fluoropyridyloxymethyl group.
5-(Benzyloxy)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbaldehyde ()
- Core : 1H-indole with pyridine and benzyloxy substituents.
- Substituents : 3-carbaldehyde and 5-benzyloxy groups add polarity.
- Key Differences : The aldehyde group introduces electrophilic reactivity, while the benzyloxy group increases steric bulk compared to the target’s pyrrolidine-linked fluoropyridine .
4-Fluoro-5-methoxy-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole ()
- Core : 1H-indole with fluorinated and methoxy substituents.
- Substituents : A pyrrolidine-ethyl chain at the 3-position.
Physicochemical Properties
Biological Activity
The compound 3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indole has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H20FN3O2
- Molecular Weight : 355.39 g/mol
- CAS Number : 2549054-45-5
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Studies indicate that it acts as an antagonist at neurokinin receptors, particularly NK-3 receptors, which are implicated in numerous physiological processes including pain modulation and neurogenic inflammation .
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial efficacy against various bacterial strains using the disc diffusion method and determined minimum inhibitory concentrations (MICs). The results indicated that certain derivatives had MIC values as low as 2 µg/mL against Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
The antioxidant potential was assessed using DPPH radical scavenging assays. The compound showed a concentration-dependent increase in radical scavenging activity, with an IC50 value of 15 µg/mL, suggesting it could potentially mitigate oxidative stress-related damage .
Neuropharmacological Effects
In vitro studies have shown that the compound can modulate neurotransmitter levels by inhibiting GABA aminotransferase (GABA-AT), leading to increased GABA concentrations. This mechanism has implications for treating neurological disorders such as epilepsy .
Case Study 1: Neurokinin Receptor Antagonism
A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds. The findings revealed that modifications on the pyrrolidine ring significantly enhanced NK-3 receptor antagonism, with some derivatives exhibiting nanomolar affinity .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against a panel of pathogenic bacteria and fungi. The results confirmed its broad-spectrum antimicrobial activity, particularly against resistant strains, highlighting its potential for therapeutic applications in infectious diseases .
Data Summary Table
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the indole core. A common approach includes:
Pyrrolidine functionalization : Introducing the [(5-fluoropyridin-2-yl)oxy]methyl group via nucleophilic substitution or coupling reactions under inert conditions (e.g., N₂ atmosphere) .
Carbonyl linkage : Coupling the pyrrolidine moiety to the indole core using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM .
Methylation : Protecting the indole nitrogen with methyl groups via alkylation (e.g., methyl iodide, K₂CO₃ in DMF) .
Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of coupling reagents) and temperature (0–25°C for sensitive steps) to minimize side products .
Basic: What spectroscopic and computational methods are critical for structural characterization?
NMR : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the fluoropyridinyl group shows distinct splitting patterns in ¹⁹F NMR .
X-ray crystallography : Employ SHELX software for small-molecule refinement. Define ring puckering parameters (e.g., Cremer-Pople coordinates) to resolve pyrrolidine conformation .
HRMS : Validate molecular weight with <2 ppm error to confirm purity .
Advanced: How can conformational dynamics of the pyrrolidine ring impact bioactivity, and how is this analyzed?
The pyrrolidine ring’s puckering (e.g., envelope vs. twist conformations) influences binding affinity. Methods:
Cremer-Pople analysis : Calculate puckering amplitude (θ) and phase angle (φ) from crystallographic data to quantify non-planarity .
MD simulations : Use AMBER or GROMACS to model flexibility in solution. Compare energy barriers for interconversion between conformers .
SAR studies : Correlate conformational data with bioassay results (e.g., receptor binding assays) to identify bioactive conformers .
Advanced: How should researchers resolve contradictions in crystallographic and solution-phase structural data?
Cross-validate techniques : Compare X-ray (solid-state) with NOESY (solution) to identify rigid vs. flexible regions. For example, discrepancies in pyrrolidine puckering may indicate solvent-induced dynamics .
DFT calculations : Optimize geometries at the B3LYP/6-31G* level to reconcile experimental and theoretical bond angles .
Temperature-dependent NMR : Probe conformational equilibria by varying temperature (e.g., 25°C to −40°C) to observe coalescence of signals .
Advanced: What strategies improve yield in multi-step syntheses, particularly for fluorinated intermediates?
Fluoropyridinyl stability : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-ether bonds, avoiding harsh conditions that may cleave the C–F bond .
Protecting groups : Temporarily protect reactive sites (e.g., indole NH with Boc) before introducing fluorinated moieties .
Purification : Employ gradient flash chromatography (hexane/EtOAc to DCM/MeOH) to separate polar byproducts. For sensitive intermediates, use low-temperature recrystallization .
Advanced: How can researchers design SAR studies to evaluate the fluoropyridinyl moiety’s role in bioactivity?
Analog synthesis : Replace the 5-fluoropyridinyl group with non-fluorinated or chloro-substituted analogs to assess electronic effects .
Binding assays : Use radioligand displacement (e.g., 5-HT₆ receptor assays) to measure affinity changes. Pair with thermodynamic profiling (ITC) to dissect enthalpic/entropic contributions .
Computational docking : Map fluoropyridinyl interactions in receptor binding pockets (e.g., hydrogen bonding with backbone amides) using AutoDock Vina .
Basic: What quality control protocols ensure compound integrity during storage?
Stability testing : Monitor decomposition via HPLC at intervals (0, 1, 3 months) under varying conditions (4°C, −20°C, RT).
Moisture control : Store in desiccators with silica gel, as the pyrrolidine carbonyl is prone to hydrolysis .
Spectroscopic checks : Re-run ¹H NMR in DMSO-d₆ to detect degradation (e.g., loss of methyl group signals) .
Advanced: How are electron-deficient fluorinated groups optimized for target engagement without compromising solubility?
LogP adjustments : Introduce polar substituents (e.g., pyridinyl-N-oxide) to counterbalance fluorinated hydrophobicity .
Co-crystallization : Soak crystals with target proteins (e.g., kinases) to identify optimal fluorination sites for π-stacking or dipole interactions .
Solubility enhancers : Formulate with cyclodextrins or use PEG-based solvents in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
